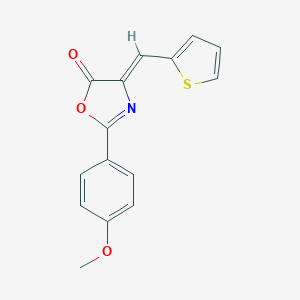![molecular formula C19H17NO3S B415074 (5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B415074.png)
(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(4-methylphenyl)-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the thiazolone ring can be reduced to form a saturated thiazolidinone.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-hydroxy
Eigenschaften
Molekularformel |
C19H17NO3S |
|---|---|
Molekulargewicht |
339.4g/mol |
IUPAC-Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17NO3S/c1-3-23-15-6-4-5-14(17(15)21)11-16-18(22)20-19(24-16)13-9-7-12(2)8-10-13/h4-11,21H,3H2,1-2H3/b16-11- |
InChI-Schlüssel |
CEHOGVKDYXRPES-WJDWOHSUSA-N |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C |
Isomerische SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-methoxybenzamide](/img/structure/B414992.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B414994.png)

![2-iodo-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414996.png)
![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B414998.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B414999.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B415000.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B415001.png)
![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B415003.png)
![4-Chloro-2-[(dibenzo[b,d]furan-3-ylimino)methyl]-6-nitrophenol](/img/structure/B415004.png)
![2-iodo-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B415005.png)

![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B415011.png)

